molecular formula C13H17BF3NO3 B13080533 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13080533
M. Wt: 303.09 g/mol
InChI Key: ZDQQEJWYZXQNAL-UHFFFAOYSA-N
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Description

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is a sophisticated boronic ester pinacol ester that serves as a critical synthetic intermediate in modern drug discovery, particularly for the construction of complex dihydropyridinone scaffolds. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions , a Nobel Prize-winning methodology, enabling the efficient introduction of the 1-methyl-3-(trifluoromethyl)dihydropyridin-2-one moiety onto aromatic and heteroaromatic systems. The incorporation of the trifluoromethyl group is of significant interest in medicinal chemistry, as it often enhances a compound's metabolic stability, membrane permeability, and binding affinity. This makes the reagent invaluable for generating targeted libraries of small molecules for high-throughput screening against various biological targets. Furthermore, the dihydropyridinone core is a privileged structure found in compounds with diverse pharmacological activities , including kinase inhibition. Consequently, this boronic ester is extensively used in the synthesis of potential therapeutic agents for oncology, inflammatory diseases, and central nervous system disorders, facilitating the exploration of novel structure-activity relationships and the development of candidate drugs with optimized properties.

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(19)18(5)7-8/h6-7H,1-5H3

InChI Key

ZDQQEJWYZXQNAL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Formation of Pyridin-2-one Scaffold

The pyridin-2-one ring system is commonly prepared via cyclization reactions of suitable precursors such as substituted pyridines or through functional group transformations on pyridine derivatives. N-methylation is typically achieved by alkylation using methylating agents under controlled conditions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group (–CF3) at the 3-position is often introduced via electrophilic trifluoromethylation reagents or by cross-coupling reactions using trifluoromethylated building blocks. This step requires careful control to avoid side reactions due to the strong electron-withdrawing nature of the –CF3 group.

Installation of the Boronate Ester Group

The boronate ester moiety, specifically the tetramethyl-1,3,2-dioxaborolane group, is typically introduced via borylation reactions. The most common methods include:

  • Miyaura borylation: Palladium-catalyzed cross-coupling of aryl or heteroaryl halides with bis(pinacolato)diboron (B2pin2) under mild conditions.
  • Direct C–H borylation: Catalytic borylation of C–H bonds using iridium or rhodium catalysts, although less common for complex heterocycles.

The boronate ester is crucial for subsequent cross-coupling reactions or as a functional group for further derivatization.

Detailed Experimental Conditions and Yields

Based on related literature and experimental data for similar compounds, the following table summarizes typical reaction conditions and yields for the key steps:

Step Reagents & Catalysts Solvent & Temperature Time Yield (%) Notes
N-Methylation of pyridin-2-one Methyl iodide or methyl triflate DMF or acetonitrile, 20–50 °C 2–6 hours 70–85 Requires base such as K2CO3 or NaH
Trifluoromethylation Togni reagent or trifluoromethyl iodide Acetonitrile or DCM, 0–25 °C 1–4 hours 60–75 Electrophilic trifluoromethylation with copper or silver catalysts
Miyaura borylation Bis(pinacolato)diboron, Pd(dppf)Cl2 1,4-Dioxane/water, 80–120 °C 0.5–5 hours 37–67 Requires base (e.g., Cs2CO3 or Na2CO3), inert atmosphere, microwave irradiation optional

Example from Literature:

  • A mixture containing the bromo-substituted pyridinone precursor, bis(pinacolato)diboron, palladium catalyst (Pd(dppf)Cl2), and cesium carbonate in 1,4-dioxane/water was heated at 90–120 °C for 30 minutes to 5 hours under nitrogen atmosphere. Microwave irradiation was used in some cases to enhance reaction rates. The crude product was purified by silica gel chromatography to afford the boronate ester derivative in yields ranging from 37.5% to 67%.

  • N-Methylation and trifluoromethylation steps were conducted prior to borylation to ensure regioselectivity and functional group compatibility.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Compound Step Methodology Key Reagents & Catalysts Conditions Yield (%) Reference Notes
Pyridin-2-one core synthesis Cyclization/Functionalization Substituted pyridines, methylating agents 20–50 °C, 2–6 h 70–85 Standard heterocyclic synthesis
Trifluoromethyl group introduction Electrophilic trifluoromethylation Togni reagent, Cu/Ag catalysts 0–25 °C, 1–4 h 60–75 Controlled electrophilic trifluoromethylation
Boronate ester installation Miyaura borylation (Pd-catalyzed) Bis(pinacolato)diboron, Pd(dppf)Cl2, base 80–120 °C, 0.5–5 h, inert atm. 37.5–67 Microwave irradiation enhances yield

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

    Substitution: Palladium catalysts, aryl or vinyl halides, under inert atmosphere (e.g., nitrogen or argon).

Major Products:

    Oxidation: Formation of corresponding pyridinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of biaryl or vinyl derivatives through cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that modifications to the pyridine ring can enhance cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is particularly noteworthy as it often increases lipophilicity and biological activity .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes .

Materials Science

Polymer Chemistry
In materials science, 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is utilized in the synthesis of advanced polymers. Its boron-containing structure allows for cross-linking in polymer matrices, which can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Nanocomposites
The compound is also explored in the formulation of nanocomposites. By integrating this compound with nanoparticles, researchers aim to create materials with improved electrical conductivity and thermal properties. These nanocomposites have potential applications in electronics and energy storage devices .

Agricultural Applications

Pesticide Development
The synthesis of novel pesticides has been another area where this compound shows promise. Its structural features allow for the development of compounds that can effectively target specific pests while minimizing environmental impact. Field trials have demonstrated efficacy against a range of agricultural pests, suggesting its potential use in sustainable farming practices .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of modified derivatives of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Polymer Applications

In a research project aimed at enhancing polymer properties for automotive applications, scientists incorporated this compound into a polycarbonate matrix. The resulting composite exhibited improved impact resistance and thermal stability compared to traditional polycarbonate materials.

Case Study 3: Agricultural Efficacy

Field trials conducted on crops treated with a pesticide formulation containing this compound showed a marked reduction in pest populations compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

Compound A : 3-Chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one
  • Core : 1,2-dihydropyridin-2-one.
  • Substituents :
    • Chlorine at position 3.
    • 3-Chlorobenzyl group at position 1.
    • Trimethoxymethyl at position 4.
  • Molecular Formula: C₁₆H₁₇Cl₂NO₄.
  • Key Differences :
    • The trifluoromethyl and boronate groups in the target compound are replaced with chlorine and trimethoxymethyl, respectively.
    • Chlorine introduces moderate electron-withdrawing effects, while trimethoxymethyl provides steric bulk but lacks cross-coupling reactivity.
Compound B : Methyl 6-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
  • Core : Pyridine.
  • Substituents :
    • Boronate ester at position 5.
    • Hydroxy and methyl ester groups at positions 6 and 3.
  • Molecular Formula: C₁₃H₁₈BNO₅.
  • Key Differences: The pyridine core lacks the dihydropyridinone ring’s reduced nitrogen. The methyl ester and hydroxy groups enhance solubility but reduce stability under basic conditions.
Compound C : Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: Cyano, nitro, and ester groups.
  • Molecular Formula : C₂₉H₂₅N₃O₇.
  • Key Differences: The fused imidazole ring introduces rigidity and distinct electronic properties. Nitro and cyano groups provide strong electron-withdrawing effects, similar to trifluoromethyl in the target compound.

Physicochemical Properties and Reactivity

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~305.1 358.22 279.10 527.53
Key Functional Groups Boronate, CF₃ Cl, trimethoxymethyl Boronate, ester Nitro, cyano, ester
Reactivity Suzuki coupling, hydrolysis-sensitive Electrophilic substitution Suzuki coupling, ester hydrolysis Cycloaddition, nitration
Electronic Effects Strongly electron-withdrawing (CF₃) Moderate (Cl) Moderate (ester) Strong (NO₂, CN)
  • Acid/Base Stability : The trifluoromethyl group in the target compound enhances resistance to metabolic degradation compared to Compound A’s chlorine substituents .

Biological Activity

The compound 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is a member of the dihydropyridine family and has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one
  • CAS Number : 1254982-25-6
  • Molecular Formula : C12H22BNO2

Antimicrobial Activity

Studies have indicated that compounds related to the dihydropyridine structure exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains. The presence of the tetramethyl-1,3,2-dioxaborolan moiety may enhance lipophilicity and thus increase antimicrobial potency.

CompoundActivityMIC (μg/mL)
Dihydropyridine DerivativeAntibacterial31.25 - 62.5
Dihydropyridine AnalogAntimycobacterial40

Anticancer Potential

The compound's ability to inhibit specific cellular pathways suggests potential applications in cancer therapy. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting mitotic processes. Notably, compounds that affect kinesin spindle proteins (KSP) have been highlighted for their role in inducing cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of KSP : By interfering with the function of kinesin proteins, the compound may lead to cell cycle arrest and subsequent apoptosis in cancer cells.
    "The selected compound arrested cells in mitosis leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition" .
  • Antimicrobial Mechanisms : The lipophilic nature of the dioxaborolan group may facilitate membrane penetration in bacteria, leading to cell death through disruption of membrane integrity.

Study on Antimicrobial Activity

A study examined various derivatives of dihydropyridines and their antimicrobial efficacy against standard bacterial strains such as E. coli and S. aureus. The results indicated a concentration-dependent response with MIC values ranging from 31.25 to 62.5 μg/mL for certain derivatives .

Anticancer Research

Research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the dioxaborolan moiety significantly impacted their potency against cancer cell lines. Compounds exhibiting high lipophilicity showed improved anticancer activity due to enhanced cellular uptake .

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